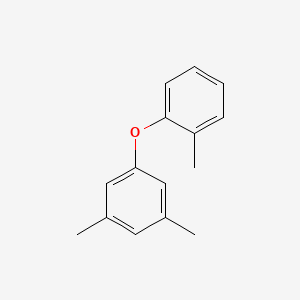

1,3-Dimethyl-5-(2-methylphenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-(2-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZRHVXMXMPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571513 | |

| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196604-20-3 | |

| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 1,3 Dimethyl 5 2 Methylphenoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 1,3-Dimethyl-5-(2-methylphenoxy)benzene would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely be complex due to the presence of two substituted benzene (B151609) rings.

Dimethylated Benzene Ring Protons: The protons on the 1,3-dimethylated ring are expected to appear as singlets or closely spaced multiplets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The symmetry of this ring would influence the number and splitting patterns of these signals.

Methylphenoxy Ring Protons: The protons on the 2-methylphenoxy group would also resonate in the aromatic region (δ 6.8-7.3 ppm), with their splitting patterns determined by their coupling with adjacent protons.

Methyl Protons: The two methyl groups on the dimethylbenzene ring and the one on the phenoxy ring would appear as sharp singlet signals in the upfield region of the spectrum, likely between δ 2.0 and 2.5 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (Dimethylated Ring) | 6.6 - 6.8 | m |

| Aromatic H (Methylphenoxy Ring) | 6.9 - 7.2 | m |

| CH₃ (Ring 1, Position 1) | ~2.3 | s |

| CH₃ (Ring 1, Position 3) | ~2.3 | s |

| CH₃ (Ring 2, Position 2) | ~2.2 | s |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The carbon atoms of both benzene rings would produce signals in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons attached to the oxygen atom and the methyl groups would have distinct chemical shifts.

Methyl Carbons: The carbon atoms of the three methyl groups would appear as sharp signals in the upfield region, generally between δ 15 and 25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic C (C-O) | 155 - 160 |

| Quaternary Aromatic C (C-CH₃) | 135 - 140 |

| Protonated Aromatic C | 115 - 130 |

| Methyl C | 15 - 25 |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu It would be crucial for assigning the protons on each aromatic ring by showing which protons are adjacent to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This would allow for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary (non-protonated) carbon atoms. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. chemguide.co.uk

Electron Ionization (EI) is a common technique that would likely be used. The initial ionization would produce a molecular ion (M⁺•), which would then undergo fragmentation. chemguide.co.ukdocbrown.info

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₆O), which is 212.29 g/mol .

Key Fragmentation Pathways: A primary fragmentation pathway would likely involve the cleavage of the ether bond. This could result in the formation of a [M-C₇H₇O]⁺ fragment (loss of the methylphenoxy radical) or a [M-C₈H₉]⁺ fragment (loss of the dimethylphenyl radical). The presence of methyl groups would also lead to the loss of a methyl radical (CH₃•), resulting in a [M-15]⁺ peak. Further fragmentation of the aromatic rings would produce characteristic ions at m/z 91, 77, and 65. docbrown.infodocbrown.info

Predicted Key Fragments in Mass Spectrum

| m/z | Possible Fragment Ion |

|---|---|

| 212 | [C₁₅H₁₆O]⁺• (Molecular Ion) |

| 197 | [C₁₄H₁₃O]⁺ (Loss of CH₃) |

| 107 | [C₇H₇O]⁺ (Methylphenoxy cation) |

| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. docbrown.info For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₆O by matching the experimentally measured exact mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

The primary functional group is the diaryl ether linkage (C-O-C). Aryl ethers typically exhibit strong, characteristic C-O stretching vibrations. openstax.orglibretexts.orgpressbooks.pub Specifically, phenyl alkyl ethers often show two distinct strong absorption bands. openstax.orgpressbooks.pub For a diaryl ether like this compound, one would anticipate asymmetric and symmetric C-O-C stretching bands. The presence of bulky substituents ortho to the ether linkage can influence the intensity and position of these bands. acs.org

Additionally, the spectrum would display absorptions related to the aromatic rings and methyl groups. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. docbrown.info

Aliphatic C-H stretching: From the methyl (CH₃) groups, expected in the 2850-3000 cm⁻¹ region. docbrown.infofiveable.me

Aromatic C=C stretching: Occurring in the 1400-1600 cm⁻¹ region, often appearing as a set of sharp bands. docbrown.info

C-H bending vibrations: Both in-plane and out-of-plane bending vibrations for the substituted benzene rings would be present in the fingerprint region (below 1500 cm⁻¹). The specific pattern of out-of-plane bending bands between 650 and 900 cm⁻¹ could help confirm the substitution patterns on the benzene rings.

A hypothetical data table for the expected IR absorptions is presented below.

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Methyl (Aliphatic) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | Asymmetric C-O-C Stretch | Diaryl Ether |

| 1000-1100 | Symmetric C-O-C Stretch | Diaryl Ether |

| 650-900 | C-H Out-of-plane Bend | Substituted Benzene |

Note: This table is based on general spectroscopic principles and data for analogous compounds. Specific experimental values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene rings. spcmc.ac.in

The UV spectrum of benzene shows a strong primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.inquimicaorganica.org The presence of substituents on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spcmc.ac.inup.ac.za

For this compound, the following features would be anticipated in its UV-Vis spectrum:

The ether oxygen, with its lone pairs of electrons, acts as an auxochrome, which can conjugate with the π-systems of the aromatic rings. This conjugation typically leads to a bathochromic shift of the primary and secondary benzene bands. spcmc.ac.in

The methyl groups also contribute to a small bathochromic shift. spcmc.ac.in

A hypothetical data table for the expected UV-Vis absorptions is provided below.

Interactive Data Table: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax) for this compound

| Absorption Band | Expected λmax (nm) | Electronic Transition |

| Primary Band (E2) | ~ 210-240 | π → π |

| Secondary Band (B) | ~ 260-280 | π → π |

Note: This table is based on general spectroscopic principles and data for analogous compounds. spcmc.ac.inquimicaorganica.orgnist.gov Specific experimental values for this compound may vary and would depend on the solvent used.

X-ray Crystallography for Solid-State Structural Elucidation

While no specific crystal structure has been reported for this compound, studies on other diaryl ethers and related terphenyl compounds provide insight into the likely structural features. nih.govresearchgate.net The key conformational parameter in diaryl ethers is the torsion (dihedral) angle around the C-O-C bonds. The molecule is not expected to be planar due to steric repulsion between the ortho-substituents and hydrogens on the aromatic rings. The two phenyl rings would be twisted out of a common plane. nih.govresearchgate.net

An X-ray crystallographic analysis would yield precise data for the following parameters:

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Description | Expected Value/System |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Not determined |

| Space Group | The symmetry group of the crystal. | Not determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the unit cell. | Not determined |

| C-O-C Bond Angle | The angle between the two C-O bonds of the ether linkage. | ~118-120° |

| C-O Bond Lengths | The lengths of the carbon-oxygen bonds. | ~1.36-1.40 Å |

| Dihedral Angles | The twist angles between the planes of the two aromatic rings. | Non-zero, indicating a non-planar conformation |

Note: This table presents the types of parameters that would be obtained from an X-ray crystallographic study. The specific values are hypothetical and based on data from similar molecules.

Theoretical and Computational Investigations of 1,3 Dimethyl 5 2 Methylphenoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level. For 1,3-Dimethyl-5-(2-methylphenoxy)benzene, these calculations can predict its geometry, electronic landscape, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization and electronic property analysis of organic molecules. mdpi.comscispace.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be performed to determine its most stable three-dimensional structure. mdpi.commdpi.com

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For a derivative of pyrimidine-2,4,6-trione, the HOMO-LUMO gap was calculated to be 5.25 eV, indicating significant stability. mdpi.com

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311G++(d,p)) This table presents hypothetical yet realistic data based on typical values for similar aromatic ethers.

| Parameter | Predicted Value |

| C-O (phenoxy) Bond Length | 1.36 Å |

| C-O (dimethylphenyl) Bond Length | 1.41 Å |

| C-O-C Bond Angle | 118.5° |

| Dihedral Angle (Ring 1 - O - Ring 2) | 45.2° |

The flexibility of the ether linkage in this compound allows for multiple conformations, which can be explored through conformational analysis. This involves calculating the potential energy surface (PES) by systematically rotating the dihedral angles of the C-O bonds that connect the two aromatic rings. nih.gov By plotting the energy of the molecule as a function of these rotations, a map of the conformational landscape is generated, revealing the most stable conformers (energy minima) and the energy barriers between them (transition states).

For the benzene (B151609) dimer, a related system involving interacting aromatic rings, the potential energy surface was found to be extremely flat between the two lowest energy minima, with a barrier of only 0.10 kcal/mol. nih.gov This suggests that multiple conformations can coexist at room temperature. For this compound, the steric hindrance from the methyl groups on both rings would likely lead to a more complex PES with more defined energy minima and higher rotational barriers compared to an unsubstituted diphenyl ether. The most stable conformation would likely involve a twisted arrangement of the phenyl rings to minimize steric clashes.

Quantum chemical calculations are also instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. docbrown.infodocbrown.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the corresponding chemical shifts can be predicted. These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound.

For 1,3-dimethylbenzene (m-xylene), the proton (¹H) NMR spectrum shows distinct signals for the aromatic and methyl protons. docbrown.info Similarly, the carbon-¹³ (¹³C) NMR spectrum of m-xylene (B151644) shows five distinct signals, corresponding to the five different carbon environments in the molecule. docbrown.info For this compound, one would expect a more complex spectrum due to the lower symmetry. The chemical shifts of the protons and carbons on both aromatic rings would be influenced by the electron-donating effects of the methyl groups and the ether oxygen, as well as by the anisotropic effects of the adjacent ring. DFT calculations can model these effects to provide a predicted spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical yet realistic data based on typical values for substituted aromatic ethers and dimethylbenzenes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (on dimethylphenyl ring) | 2.25 | 21.5 |

| Methyl Protons (on methylphenoxy ring) | 2.18 | 16.8 |

| Aromatic Protons | 6.8 - 7.4 | 115 - 160 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, interactions with other molecules, and solvent effects.

In the context of drug discovery, understanding how a molecule (a ligand) interacts with a biological target (a receptor) is crucial. Molecular docking, a computational technique often used in conjunction with MD simulations, can predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction. For a molecule like this compound, if it were identified as a scaffold for a potential therapeutic agent, docking studies would be essential for Structure-Activity Relationship (SAR) analysis.

For example, in a study of pyrrolo[3,4-c]pyrrole (B14788784) derivatives as potential anti-inflammatory agents, molecular docking was used to analyze the interactions between the designed ligands and the active sites of cyclooxygenase (COX) enzymes. nih.govmdpi.com This allowed the researchers to understand the structural basis for the observed biological activity. Similarly, if this compound were part of a library of compounds being tested against a specific receptor, docking simulations could help to identify key interactions and guide the design of more potent analogs.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By placing the molecule of interest in a simulated box of solvent molecules (e.g., water), the simulation can track the interactions between the solute and the solvent over time. rsc.org

For this compound, which is a relatively nonpolar molecule, MD simulations in an aqueous environment would likely show that the molecule tends to adopt conformations that minimize its exposed nonpolar surface area. The simulations could also reveal the formation of a "cage" of water molecules around the solute and provide information on the dynamics of this solvent shell. rsc.org Such studies are important for understanding the solubility and transport properties of the molecule in biological systems.

Computational Approaches to Reaction Mechanisms

Computational chemistry offers powerful tools to predict and understand chemical reactions. These methods are crucial for mapping out the energetic landscapes of reactions, identifying intermediate structures, and calculating the energies of transition states. Such investigations provide deep insights into the feasibility and kinetics of chemical transformations.

The study of reaction pathways involves charting the course of a chemical reaction from reactants to products through various intermediate steps. Transition states, which are high-energy, transient configurations, represent the energetic barriers that must be overcome for a reaction to proceed. The identification and characterization of these states are fundamental to understanding reaction kinetics.

While general methodologies for these computational studies are well-established, specific data for this compound, including its reaction pathways and associated transition states, are not available in the reviewed literature.

The kinetic isotope effect (KIE) is a valuable experimental and computational tool used to probe reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. The magnitude of the KIE can provide strong evidence for bond-breaking or bond-forming steps at or before the rate-determining step of a reaction.

For instance, studies on related benzene derivatives have utilized KIE to understand mechanisms of C-H activation and other reactions. researchgate.net However, specific kinetic isotope effect data for reactions involving this compound are not documented in the available scientific resources.

Reactivity and Reaction Mechanisms of Substituted Phenoxybenzenes

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. wikipedia.orglumenlearning.com

Influence of Methyl and Phenoxy Substituents on Reactivity and Regioselectivity

In the case of 1,3-Dimethyl-5-(2-methylphenoxy)benzene, both benzene rings bear activating groups.

Ring A (1,3-Dimethyl-5-phenoxy moiety): This ring contains two methyl groups and a phenoxy group.

Methyl Groups (-CH₃): Alkyl groups, like methyl, are activating substituents. masterorganicchemistry.com They donate electron density to the benzene ring through an inductive effect and hyperconjugation. quora.com This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. For instance, the nitration of toluene (B28343) (methylbenzene) proceeds about 25 times faster than the nitration of benzene. lumenlearning.commasterorganicchemistry.com

Phenoxy Group (-OPh): The phenoxy group, like other alkoxy groups, is also a strong activating group. pressbooks.pub The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance. pressbooks.publibretexts.org This resonance effect is significantly stronger than its electron-withdrawing inductive effect, leading to a substantial increase in electron density on the ring. libretexts.org Phenol (B47542), for example, undergoes nitration a thousand times faster than benzene. lumenlearning.com

Ring B (2-methylphenoxy moiety): This ring contains a methyl group and the ether oxygen. The ether linkage (-O-) acts as an activating, ortho-, para-directing group for this ring for the same reasons mentioned above. pressbooks.pubyoutube.com

The cumulative effect of these activating groups renders both aromatic rings in this compound highly susceptible to electrophilic attack. The regioselectivity, or the position of substitution, is determined by the directing effects of these groups.

Directing Effects (Ortho/Para/Meta) of Existing Substituents

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. wikipedia.org

Activating groups are generally ortho- and para-directors. pressbooks.publibretexts.org This is because they donate electron density primarily to the ortho and para positions, as seen in resonance structures. pressbooks.publibretexts.org This increased negative charge at the ortho and para positions attracts the incoming positive electrophile. Furthermore, the carbocation intermediate (also known as an arenium ion or Wheland intermediate) formed during ortho or para attack is more stable because it has an additional resonance structure where the positive charge is delocalized onto the substituent atom (like the oxygen of the phenoxy group), which is not possible with meta attack. libretexts.orgyoutube.com

Analysis of this compound:

On Ring A (the 1,3,5-substituted ring): The two methyl groups and the phenoxy group are all ortho-, para-directors. The phenoxy group at position 5 directs incoming electrophiles to its ortho positions (positions 4 and 6) and its para position (position 2). The methyl group at position 1 directs to its ortho positions (2 and 6) and its para position (4). The methyl group at position 3 directs to its ortho positions (2 and 4) and its para position (6). The positions that are most activated are 2, 4, and 6. Therefore, electrophilic substitution is strongly favored at these positions.

On Ring B (the 2-methyl-substituted ring): The ether linkage at position 1 and the methyl group at position 2 are both ortho-, para-directors. The ether linkage directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. The methyl group at position 2 directs to its ortho (positions 3) and para (position 5) positions. Steric hindrance from the other ring may influence which of these activated sites is most likely to react.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Group | Type | Reactivity Effect | Directing Effect | Primary Mechanism of Effect |

| -CH₃ (Methyl) | Alkyl | Activating masterorganicchemistry.com | Ortho, Para libretexts.org | Inductive Effect & Hyperconjugation quora.com |

| -OR (Alkoxy/Phenoxy) | Ether | Strongly Activating pressbooks.pub | Ortho, Para pressbooks.pubyoutube.com | Resonance (π-donation) libretexts.org |

Mechanistic Studies of EAS Reactions

The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step process. masterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The aromatic ring's π-electrons act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comnih.gov

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This is a fast step that restores the aromatic π-system. masterorganicchemistry.comlibretexts.org

Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the mechanistic landscape of EAS reactions. nih.govresearchgate.net These studies analyze the potential energy surfaces and the structures of intermediates and transition states. nih.govresearchgate.net For activated systems like phenoxybenzenes, the transition state leading to the formation of the sigma complex is the rate-determining step. nih.gov The stability of this intermediate is key; activating groups like methyl and phenoxy stabilize the positive charge in the arenium ion, lowering the activation energy and increasing the reaction rate. libretexts.orgyoutube.com

Reactions Involving the Ether Linkage

The ether linkage in diaryl ethers is generally stable, but it can be cleaved under specific and often harsh reaction conditions.

Oxidation and Reduction Pathways of the Ether Functionality

The ether group in diaryl ethers like this compound is generally characterized by its low reactivity and stability under many chemical conditions. youtube.com However, under specific and often forcing conditions, it can undergo oxidation and cleavage reactions.

Oxidation:

The oxidation of ethers, including diaryl ethers, most notably proceeds via a free-radical autoxidation mechanism when exposed to atmospheric oxygen. youtube.comrsc.org This process is responsible for the formation of unstable hydroperoxides. The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, a position known as the α-carbon. In the case of this compound, the benzylic hydrogens on the methyl-substituted rings are particularly susceptible to this abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

The mechanism involves a radical chain reaction: youtube.com

Initiation: An initiator (like light or heat) generates a radical which abstracts a hydrogen atom from one of the methyl groups attached to the benzene rings.

Propagation: The resulting benzylic radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the ether, propagating the chain and forming a hydroperoxide. youtube.com

Termination: The reaction ceases when two radicals combine.

While the ether linkage itself is robust, the presence of alkyl substituents on the aromatic rings provides sites for oxidation. Strong oxidizing agents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side-chains of the benzene rings to carboxylic acids. libretexts.orglibretexts.orgyoutube.com This reaction, however, targets the alkyl groups rather than directly oxidizing the ether bond. For this to occur, the benzylic carbon must have at least one hydrogen atom. libretexts.orgyoutube.com

Reduction:

The diaryl ether bond is highly resistant to chemical reduction. Standard methods for reducing other functional groups, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) under mild conditions, typically leave the ether linkage intact. libretexts.org For instance, these conditions can reduce nitro groups or carbonyls on an aromatic ring without cleaving the ether. libretexts.orglibretexts.org

Cleavage of the ether bond, which can be considered a form of reduction at the carbon atom, generally requires harsh conditions. The most common method is acidic cleavage using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com This reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (Br⁻ or I⁻) then attacks one of the adjacent aromatic carbons. However, cleaving diaryl ethers is significantly more difficult than cleaving alkyl ethers because the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack.

The aromatic rings themselves can be reduced under forcing conditions.

Catalytic Hydrogenation: At high pressures and temperatures, using catalysts like Nickel, the benzene rings can be reduced to cyclohexane (B81311) rings. libretexts.orgyoutube.com

Birch Reduction: This reaction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce the aromatic rings to non-conjugated dienes. libretexts.orgyoutube.com The regioselectivity of the Birch reduction is influenced by the substituents on the ring; electron-donating groups (like the phenoxy and methyl groups) direct the reduction to preserve the double bonds at the substituted carbons. youtube.com

| Reaction | Reagents & Conditions | Product Type | Ref |

| Autoxidation | O₂, light/heat | Hydroperoxides | youtube.comrsc.org |

| Side-Chain Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄, heat | Carboxylic Acids | libretexts.orglibretexts.org |

| Acidic Cleavage | HBr or HI, heat | Phenol and Aryl Halide | youtube.com |

| Aromatic Ring Hydrogenation | H₂, Ni, high pressure & temperature | Substituted Cyclohexanes | libretexts.orgyoutube.com |

| Birch Reduction | Na or Li, NH₃ (l), ROH | Substituted Cyclohexadienes | libretexts.orgyoutube.com |

Radical Reactions and Their Mechanisms

Radical reactions are crucial in the chemistry of substituted phenoxybenzenes. These reactions are characterized by the formation of species with unpaired electrons, known as free radicals. dalalinstitute.com

The initiation of radical reactions often involves the homolytic cleavage of a bond, where the two electrons of a covalent bond are distributed equally between the two resulting fragments. dalalinstitute.com For a molecule like this compound, the most likely sites for radical formation are the benzylic C-H bonds of the methyl groups. The benzylic hydrogens are particularly susceptible to abstraction because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. libretexts.orgsolubilityofthings.com

Once formed, these radicals can participate in several types of reactions:

Radical Substitution: A common example is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com This would replace a hydrogen on one of the methyl groups with a bromine atom, creating a versatile synthetic intermediate. youtube.com

Coupling Reactions: Phenoxy radicals can be generated by the oxidation of a corresponding phenol. frontiersin.org These radicals are delocalized over the benzene ring and can undergo coupling reactions to form more complex dimeric or polymeric structures. frontiersin.org While this compound is not a phenol, radical reactions initiated on the aromatic rings could potentially lead to C-C or C-O bond formation with other radical species.

Addition to other molecules: Carbon-centered radicals, such as the benzylic radical formed from the title compound, can be trapped by other molecules. For example, they can react with organochalcogen compounds in radical addition reactions. nih.gov

The formation of radical cations is another significant pathway. These species, which have both a positive charge and an unpaired electron, can be generated in solution through processes like pulse radiolysis. dtu.dk The radical cations of substituted benzenes are formed from the corresponding OH adducts by the elimination of a hydroxide (B78521) ion. dtu.dk The stability and subsequent reactions of these radical cations are influenced by the nature and position of the substituents on the benzene ring.

| Radical Reaction Type | Initiator/Reagent | Key Intermediate | Typical Product | Ref |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Radical | Benzylic Halide | youtube.com |

| Autoxidation | O₂, light/heat | Peroxy Radical | Hydroperoxide | youtube.com |

| Radical Cation Formation | Pulse Radiolysis (OH radical) | Radical Cation | Various decay/reaction products | dtu.dk |

| Phenoxy Radical Coupling | Enzymatic/Chemical Oxidation of Phenols | Phenoxy Radical | Dimers/Polymers | frontiersin.org |

Structure Activity Relationship Sar Studies for 1,3 Dimethyl 5 2 Methylphenoxy Benzene Analogues

Principles of Structure-Activity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationships (SARs) are the qualitative relationships that correlate the three-dimensional structure of a molecule with its biological or chemical activity. The fundamental premise is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying a chemical structure, researchers can observe the resulting changes in activity and deduce which structural features are essential for the desired effect.

Quantitative Structure-Activity Relationships (QSAR) represent a more advanced, computational extension of SAR. QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity. acs.org This is achieved by correlating variations in the biological response with changes in molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. A typical QSAR model can be represented by the following equation:

Activity = f(physicochemical properties and/or structural features)

These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening. A well-constructed QSAR model can provide insights into the mechanism of action and the nature of the interaction between a ligand and its biological target. acs.org

For instance, in the study of propofol (B549288) analogues, a 4D-QSAR model was developed to understand the structural requirements for anesthetic activity at the GABAA receptor. nih.gov This model identified key interaction sites, such as a hydrogen bond involving the hydroxyl group and hydrophobic pockets that accommodate specific substituents, demonstrating the predictive power of QSAR in elucidating ligand-receptor interactions. nih.govnih.gov

Methodologies for SAR Derivation

The elucidation of SAR is a multifaceted process that combines chemical synthesis, biological testing, and computational analysis.

A primary method for establishing SAR is the synthesis and biological evaluation of a series of analogues of a lead compound. This involves systematically altering different parts of the molecule to probe the importance of various structural features. Common synthetic modifications include:

Substituent Variation: Introducing, removing, or modifying functional groups on the aromatic rings to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and shape of substituents).

Scaffold Hopping: Replacing the core structure of the molecule with a different but functionally similar scaffold to explore new chemical space and potentially discover novel modes of action. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can help to identify the bioactive conformation.

For example, in the development of novel diaryl ether herbicides, a rapid scaffold hopping approach coupled with an efficient Ullmann-type coupling reaction enabled the synthesis of a diverse library of analogues. acs.orgnih.gov This allowed for a systematic investigation of the impact of different substituents on herbicidal activity. acs.orgnih.gov

Computational, or in silico, methods play a crucial role in modern SAR studies by providing a theoretical framework for understanding and predicting molecular activity. These methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By visualizing the binding mode, researchers can rationalize observed SAR data and design new analogues with improved binding affinity.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models can be used to screen large virtual libraries for compounds that match the required features.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D maps that visualize the regions around a molecule where changes in steric, electrostatic, and other fields are correlated with changes in biological activity. frontiersin.org

A 4D-QSAR analysis of propofol analogues successfully created predictive models for their anesthetic activity by considering the conformational flexibility of the ligands and exploring multiple alignment possibilities. nih.gov This approach is particularly useful when the precise binding mode is unknown. nih.gov

Machine learning (ML) algorithms are increasingly being applied to SAR analysis to handle large and complex datasets. ML models can identify non-linear relationships between molecular descriptors and biological activity that may be missed by traditional QSAR methods. Common ML approaches include:

Support Vector Machines (SVM): A powerful classification and regression technique that can effectively handle high-dimensional data.

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): A class of algorithms modeled after the human brain that can learn complex patterns from data.

These ML models can be trained on existing SAR data to predict the activity of new compounds, thereby accelerating the drug discovery process.

Investigating Specific Structural Features and Their Functional Impact

For analogues of 1,3-Dimethyl-5-(2-methylphenoxy)benzene, several structural features are critical for determining their biological activity.

The following table provides hypothetical data to illustrate how SAR for diaryl ether analogues might be presented. The activity is represented as IC50 (the concentration required to inhibit a biological process by 50%), where a lower value indicates higher potency.

| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |

| 1 | CH3 | H | CH3 | H | H | 10.5 |

| 2 | H | H | H | H | H | 25.2 |

| 3 | CH3 | H | CH3 | CH3 | H | 5.1 |

| 4 | Cl | H | CH3 | H | H | 8.7 |

| 5 | CH3 | H | H | H | H | 15.3 |

| 6 | CH3 | H | CH3 | H | OCH3 | 12.8 |

This hypothetical data suggests that the presence of the 1,3-dimethyl substitution on one ring (Compound 1 vs. 2) is beneficial for activity. The addition of a methyl group at the 2-position of the second ring (Compound 3) further enhances potency, indicating a favorable interaction in a hydrophobic pocket. Replacing a methyl group with a more electron-withdrawing chlorine atom (Compound 4) slightly reduces activity compared to the dimethyl analogue. The absence of one methyl group (Compound 5) also leads to a decrease in potency. Finally, the addition of a methoxy (B1213986) group (Compound 6) shows a slight decrease in activity compared to the lead compound.

Environmental Fate and Degradation Mechanisms of Aryl Ethers

Environmental Persistence and Biotransformation Pathways

Aryl ethers are generally considered recalcitrant due to the high dissociation energy of the ether bond, which contributes to their environmental persistence. nih.gov Their presence in various industrial products, such as pesticides and fragrances, leads to their release into the environment. nih.govthieme-connect.de The biotransformation of these compounds is a key process in their eventual breakdown.

In biological systems, particularly in mammals, the primary route of biotransformation for many xenobiotics, including benzene (B151609) derivatives, involves Phase I and Phase II reactions. wur.nl Phase I reactions, often mediated by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups like hydroxyl (-OH), making the molecule more water-soluble. wur.nlnih.gov For aryl methyl ethers, a common metabolic pathway is O-dealkylation, where the alkyl group is removed, converting the ether to a phenol (B47542). nih.gov This process is initiated by the abstraction of a hydrogen atom, followed by oxidation and decomposition. nih.gov While 1,3-Dimethyl-5-(2-methylphenoxy)benzene is a diaryl ether, similar oxidative attacks on the aromatic rings or the methyl groups by CYP monooxygenases are plausible initial steps in its biotransformation. wur.nlnih.gov These reactions typically increase the hydrophilicity of the compound, preparing it for subsequent conjugation (Phase II reactions) and excretion. wur.nlnih.gov

Table 1: General Biotransformation Reactions for Aryl Ethers

| Transformation Type | Enzyme System | General Reaction | Resulting Product |

| Ring Hydroxylation | Cytochrome P450 | Introduction of a hydroxyl (-OH) group onto one or both aromatic rings. | Hydroxylated diaryl ether |

| O-Dealkylation | Cytochrome P450 | Cleavage of an alkyl group (if present) from the ether linkage or ring. | Phenolic derivatives |

| Methyl Group Oxidation | Cytochrome P450 | Oxidation of a methyl group to a carboxylic acid. | Carboxylic acid derivative |

| Conjugation (Phase II) | Various transferases | Addition of endogenous molecules like glucuronic acid or sulfate (B86663). | Water-soluble conjugates |

This table illustrates potential biotransformation pathways for aryl ethers based on general metabolic processes for xenobiotics.

Microbial Degradation of Diaryl Ethers

The microbial breakdown of diaryl ethers is a crucial pathway for their removal from the environment. Various microorganisms have demonstrated the ability to degrade these stable compounds, although often requiring specialized enzymatic machinery. nih.gov Aerobic degradation is a significant route for non-halogenated diaryl ethers. nih.gov

Bacteria such as Rhodococcus and Burkholderia species are known to degrade a variety of ether compounds. nih.gov The initial step in the aerobic degradation of aromatic compounds often involves the action of monooxygenase or dioxygenase enzymes. nih.govnih.gov These enzymes hydroxylate the aromatic ring to form catechol or substituted catechol derivatives. nih.gov For example, the degradation of 1,3-dichlorobenzene (B1664543) proceeds through the formation of 3,5-dichlorocatechol. nih.gov Following ring hydroxylation, the catechol intermediate undergoes ring cleavage, a reaction catalyzed by catechol dioxygenases, leading to the formation of muconic acids which can then enter central metabolic pathways. nih.gov

For diaryl ethers, a key step is the cleavage of the ether bond. Some bacteria and fungi possess enzymes, such as β-etherases, that can selectively cleave the β-O-4 aryl ether bond found in lignin (B12514952), a natural polymer containing ether linkages. acs.org While the ether bond in this compound is not a β-O-4 linkage, specialized microbes may employ similar enzymatic strategies involving oxidative cleavage of the C-O bond. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known to degrade complex aromatic compounds through the action of non-specific extracellular enzymes like lignin peroxidases. nih.gov

Table 2: Key Microbial Processes in Diaryl Ether Degradation

| Microbial Process | Key Enzymes | Mechanism | Example Organisms |

| Aerobic Ring Hydroxylation | Monooxygenases, Dioxygenases | Addition of hydroxyl groups to the aromatic ring to form catechols. | Pseudomonas, Alcaligenes nih.gov |

| Ether Bond Cleavage | β-Etherases, Lignin Peroxidases | Oxidative cleavage of the carbon-oxygen ether bond. | Dichomitus squalens acs.org, Phanerochaete chrysosporium nih.gov |

| Ring Fission | Catechol Dioxygenases | Cleavage of the catechol ring to form aliphatic acids. | Pseudomonas putida |

| Anaerobic Dehalogenation | Dehalogenases | Removal of halogen substituents (on halogenated ethers). | Methanogenic consortia nih.gov |

This table summarizes enzymatic processes involved in the microbial breakdown of diaryl ethers, based on studies of related compounds.

Photolytic and Chemical Degradation Routes

In addition to biological processes, aryl ethers can be degraded through abiotic mechanisms such as photolysis and other chemical reactions in the environment. Photolytic degradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The presence of aromatic rings in diaryl ethers allows them to absorb UV light, which can lead to the cleavage of chemical bonds.

Recent studies have demonstrated the photocatalytic dealkylation of aryl alkyl ethers using copper catalysts and oxygen, a process initiated by light. acs.org This method involves the generation of a chlorine radical that activates the substrate, leading to oxidation and ultimately cleavage of the ether bond. acs.org While this is a synthetic application, it highlights a potential pathway for the environmental degradation of aryl ethers under specific conditions, such as in the presence of natural photosensitizers and catalysts in sunlit surface waters. The reaction of aryl radicals with oxygen can lead to the formation of peroxide species, which can then be converted to hydroxylated products. acs.org

Chemical degradation can also occur through reactions with highly reactive species present in the atmosphere or water, such as hydroxyl radicals (•OH). These radicals can attack the aromatic rings or the ether linkage, initiating a cascade of oxidative reactions that can lead to the mineralization of the compound. Furthermore, some industrial processes utilize catalytic systems, such as nickel catalysts, to selectively cleave the robust carbon-oxygen bonds in poly(aryl ethers), demonstrating that chemical cleavage is feasible under specific conditions. rsc.orgrsc.org

Environmental Distribution and Accumulation Tendencies

The environmental distribution of a chemical is governed by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Aryl ethers, being relatively hydrophobic, tend to have low water solubility and a preference for partitioning into organic matter. researchgate.netresearchgate.net This suggests that if this compound is released into the environment, it would likely adsorb to soil, sediment, and organic particles in aquatic systems.

The tendency of a substance to accumulate in living organisms (bioaccumulation) is often correlated with its hydrophobicity (high Kow). Due to their lipophilic nature, diaryl ethers possess good cell membrane penetration capabilities. researchgate.netresearchgate.net Compounds with slow metabolic rates can accumulate in the fatty tissues of organisms. pw.live Given the stability of the diaryl ether structure, there is a potential for these compounds to bioaccumulate, particularly in organisms lower on the food chain. Their presence in a variety of consumer and industrial products increases the likelihood of their widespread, low-level distribution in the environment, from indoor dust to aquatic systems. thieme-connect.de The aryl hydrocarbon receptor (AHR) is a cellular sensor for many aromatic environmental pollutants, and its activation can be a starting point for biological effects. nih.gov

Mechanistic Toxicology Research on Aryl Ethers

Principles of Mechanistic Toxicology

No specific data available for 1,3-Dimethyl-5-(2-methylphenoxy)benzene.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific data available for this compound.

Biotransformation Processes (Phase I and Phase II Reactions)

No specific data available for this compound.

Role of Cytochrome P450 Enzymes

No specific data available for this compound.

Toxicodynamics: Molecular and Cellular Mechanisms of Interaction

No specific data available for this compound.

Interaction with Cellular Macromolecules (Proteins, Nucleic Acids, Lipids)

No specific data available for this compound.

Formation of Reactive Intermediates

No specific data available for this compound.

In Vitro and In Silico Approaches to Mechanistic Toxicity Assessment

However, the general principles of how such compounds are evaluated using these advanced methodologies can be described.

In Vitro Assessment:

In vitro studies utilize cell-based assays and biochemical tests to investigate the effects of a chemical at the cellular and molecular level. For a compound like this compound, a typical battery of in vitro tests would aim to identify key toxicological events.

Table 1: Representative In Vitro Assays for Mechanistic Toxicity Assessment of an Aryl Ether

| Assay Type | Endpoint Measured | Potential Mechanistic Insight |

| Cytotoxicity Assays | Cell viability, membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT, MTS) | General toxicity, identification of target organs/cell types |

| Genotoxicity Assays | DNA damage (e.g., Comet assay), gene mutations (e.g., Ames test), chromosomal aberrations | Mutagenic and carcinogenic potential |

| Receptor Binding/Activation Assays | Activation of nuclear receptors (e.g., AhR, PXR, CAR), hormone receptors (e.g., ER, AR) | Endocrine disruption, dioxin-like activity |

| Enzyme Inhibition/Induction Assays | Activity of metabolic enzymes (e.g., Cytochrome P450s), key cellular enzymes | Interference with xenobiotic metabolism, disruption of cellular processes |

| Oxidative Stress Assays | Production of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH) | Role of oxidative damage in toxicity |

Research on other aryl ethers has sometimes indicated interactions with cellular pathways. For instance, some brominated diphenyl ethers have been shown to affect thyroid hormone systems and induce oxidative stress in cell cultures. However, without specific studies on this compound, any potential for such effects remains speculative.

In Silico Assessment:

In silico toxicology employs computational models to predict the toxicity of chemicals based on their structure. These methods are particularly useful for prioritizing chemicals for further testing and for filling data gaps.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or toxicity. nih.gov For a diaryl ether, a QSAR model could be used to predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, or aquatic toxicity. nih.govresearchgate.net The accuracy of these predictions depends heavily on the quality and relevance of the data used to build the model and whether the compound falls within the model's applicability domain. nih.gov

Read-Across: This approach involves predicting the toxicity of a substance by using data from structurally similar chemicals. nih.gov For this compound, one might look for toxicological data on other xylenyl phenyl ethers or dimethyl-phenoxy-benzene isomers. The reliability of read-across is contingent on a clear rationale for the structural similarity and the associated toxicological activity.

Table 2: Illustrative In Silico Tools and Their Application in Toxicity Prediction

| Tool/Approach | Predicted Endpoint | Principle of Operation |

| DEREK Nexus | Structural alerts for various toxicities (e.g., mutagenicity, skin sensitization) | Expert rule-based system identifying toxicophores |

| OECD QSAR Toolbox | Various toxicological endpoints | A collection of tools for data gathering, category formation, and read-across |

| ToxTree | Cramer classification, structural alerts | Decision tree-based system for predicting toxicity |

| VEGA | Multiple toxicity endpoints | Provides multiple QSAR models for the same endpoint and assesses prediction reliability |

A study on the chronic toxicity of various chemicals identified the diaryl ether substructure as being more frequently present in chemicals with strong chronic toxicity, suggesting it may be a structural alert for this endpoint. scispace.com However, this is a general finding for a broad chemical class and does not constitute a specific assessment of this compound.

Advanced Research Applications of Substituted Benzene Derivatives

Building Blocks in Advanced Materials Science

Substituted benzene (B151609) derivatives, particularly those with diaryl ether linkages, are fundamental components in the creation of advanced materials. Their inherent thermal stability, chemical resistance, and tunable electronic properties make them ideal candidates for high-performance applications.

The backbone of many high-performance polymers, such as Poly(aryl ether ketone)s (PAEKs), is constructed from diaryl ether units. researchgate.net These materials are prized for their exceptional thermal stability, resistance to corrosion and creep, and robust mechanical properties. researchgate.net The structure of 1,3-Dimethyl-5-(2-methylphenoxy)benzene, featuring an ether linkage between two phenyl rings, is analogous to the monomer units that constitute these advanced polymers.

The introduction of methyl groups on the benzene rings, as seen in the target compound, can influence the polymer's properties. For instance, such substitutions can affect solubility and processing characteristics, potentially lowering the melting temperature and improving solubility in common solvents without significantly compromising thermal stability. researchgate.net Aromatic polymers like poly(ether sulfone) and poly(ether ketone) are known for their industrial utility due to their thermal, mechanical, and chemical stability. mdpi.com The design of novel monomers, including those with varied substitution patterns on the aromatic rings, is a key strategy for developing new polymers with tailored properties for specific applications, from aerospace components to medical implants. researchgate.netmdpi.com

Table 1: Properties of High-Performance Aromatic Polymers

| Polymer Type | Key Monomer Features | Resulting Properties | Representative Applications |

|---|---|---|---|

| Poly(ether ether ketone) (PEEK) | Diaryl ether, Ketone | High thermal stability, chemical resistance, mechanical strength | Aerospace, medical implants, electrical insulation |

| Poly(ether sulfone) (PES) | Diaryl ether, Sulfone | Good thermal stability, transparency, dimensional stability | Membranes, automotive parts, electrical components |

This table provides a general overview of high-performance polymers that utilize aromatic and diaryl ether structures.

In the realm of organic electronics, the molecular architecture of materials is critical for device performance. noctiluca.eu Substituted benzene derivatives and diaryl ethers are extensively used as "host materials" in the emissive layers of Organic Light-Emitting Diodes (OLEDs). noctiluca.euossila.com The role of the host is to facilitate the efficient transport of electrons and holes and to transfer energy to the light-emitting dopant molecules. ossila.comossila.com

For phosphorescent OLEDs (PhOLEDs), the host material must possess a high triplet energy to ensure efficient energy transfer to the emitter and prevent energy loss. noctiluca.eu The structure of this compound, with its two aromatic rings, could be a foundational element for designing such host materials. The methyl and phenoxy substituents can be strategically modified to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport. ossila.com Furthermore, achieving chemical and thermal stability, often characterized by high decomposition and glass transition temperatures, is essential for the longevity of OLED devices, a property inherent to many aromatic structures. noctiluca.eu The design of universal host materials that can be used for red, green, and blue emitting PhOLEDs is an active area of research, often employing complex spiro-linked and phosphine (B1218219) oxide-substituted fluorene (B118485) structures. rsc.org

Precursors for Complex Molecular Architectures

The strategic synthesis of complex molecules relies on the availability of versatile precursors that can be selectively functionalized. Substituted benzenes like this compound serve as valuable starting points for building more elaborate molecular frameworks.

The synthesis of multi-substituted benzene derivatives often requires careful planning regarding the order of reactions to control the regiochemistry of the substituents. libretexts.orglibretexts.org The existing methyl and phenoxy groups on this compound are ortho-, para-directing groups, which would guide the position of incoming electrophiles in electrophilic aromatic substitution reactions. libretexts.org

Modern synthetic methods, such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions, offer precise control over the formation of new bonds on the benzene ring. rsc.org For instance, the ether oxygen in a diaryl ether can direct lithiation to the ortho positions, enabling the introduction of a wide range of functional groups. rsc.org This strategic functionalization is key to building complex, highly substituted molecules with specific three-dimensional arrangements, which are often required for applications in materials science and medicinal chemistry. A variety of methods exist for the synthesis of diaryl ethers themselves, including the Ullmann condensation, Buchwald-Hartwig amination, and metal-free approaches using diaryliodonium salts, which allows for the creation of diverse precursors. acs.orgorganic-chemistry.org

The core structure of this compound can be derivatized to create a wide array of functional materials. By introducing specific functional groups, the properties of the molecule can be tailored for particular applications. For example, the introduction of polymerizable groups could allow it to be incorporated into novel polymers. eurekalert.org Attaching moieties with specific optical or electronic properties could lead to new materials for sensors or electronic devices.

The concept of derivatization is central to the development of functional materials where the core scaffold provides the basic structural and stability features, while the peripheral functional groups impart the desired functionality. For instance, the synthesis of porous poly(aryl thioether)s through reversible palladium-catalyzed reactions demonstrates how monomer design can lead to recyclable materials for applications like metal sensing and heterogeneous catalysis. acs.org Similarly, the functionalization of diaryl ethers is a key step in creating complex natural products and pharmaceutical agents. acs.orgresearchgate.net

Rational Design in Agrochemistry and Pharmaceutical Research (Focus on Design Principles)

The diaryl ether motif is a "privileged scaffold" in medicinal and agrochemical research, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.netbohrium.com This is due to its favorable physicochemical properties, such as good lipid solubility and metabolic stability, which contribute to cell membrane penetration. nih.gov The flexible ether linkage allows the two aromatic rings to adopt various conformations, enabling them to bind effectively to a wide range of biological targets. nih.gov

In rational drug design, the core scaffold of a molecule is systematically modified to optimize its interaction with a biological target and improve its pharmacokinetic properties. acs.orgacs.org The this compound structure contains the key diaryl ether pharmacophore. The methyl groups and the substitution pattern on both rings can be varied to explore the structure-activity relationship (SAR). nih.govrsc.org For example, in the development of new herbicides or anticancer agents, chemists might synthesize a library of analogues of this compound, altering the number and position of substituents to enhance potency and selectivity. rsc.orgresearchgate.netrsc.org

The design principles often involve bioisosteric replacement, where one part of the molecule is exchanged for another with similar physical or chemical properties to improve biological activity or metabolic stability. nih.gov For instance, the methyl groups could be replaced with other alkyl groups or halogens, and the substitution pattern could be altered to change the molecule's shape and electronic distribution. This systematic approach, often guided by computational modeling, allows researchers to design new molecules with a higher probability of success. researchgate.netbenthamscience.com The diaryl ether scaffold has been successfully incorporated into compounds with a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties. nih.govresearchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(aryl ether ketone) (PAEK) |

| Poly(ether ether ketone) (PEEK) |

| Poly(ether sulfone) (PES) |

| Polyimide (PI) |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The landscape of chemical research is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). chemrxiv.orgnih.gov These technologies are accelerating the discovery and synthesis of new molecules by predicting their properties and reaction pathways. nih.gov For a compound like 1,3-Dimethyl-5-(2-methylphenoxy)benzene, AI and ML can offer powerful tools for future investigations.

Predictive Modeling and Retrosynthesis:

Machine learning models are increasingly used to predict the physicochemical and biological properties of molecules. chemrxiv.orgnih.gov By training on vast datasets of known compounds, these models can estimate properties such as solubility, toxicity, and bioactivity for novel structures. nih.gov For instance, the development of Δ²-learning models, which predict high-level activation energies from low-level quantum chemical calculations, can significantly accelerate the characterization of reaction pathways for the synthesis of complex molecules. rsc.org

Data-Driven Discovery:

Sustainable and Green Chemistry Innovations for Aryl Ether Systems

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of aryl ethers. researchgate.netnih.govresearchgate.net Traditional methods for preparing diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions and the use of copper catalysts. researchgate.netnih.govdntb.gov.ua

Catalytic Innovations:

Recent research has focused on developing more sustainable catalytic systems for C-O cross-coupling reactions. researchgate.netnih.gov The use of nano-sized metal catalysts, for example, has shown promise in promoting the synthesis of diaryl ethers under milder, ligand-free conditions. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions have also been explored for the cleavage and functionalization of the strong C-O bonds in diaryl ethers, which is particularly relevant for the valorization of lignin (B12514952), a biopolymer rich in aryl ether linkages. nih.gov

Greener Synthetic Routes:

The development of metal-free synthesis methods for diaryl ethers represents a significant advancement in green chemistry. organic-chemistry.org These approaches often utilize hypervalent iodine reagents and can proceed under mild conditions, offering a more environmentally benign alternative to traditional metal-catalyzed reactions. organic-chemistry.org Ionic liquids are also being explored as green reaction media for Ullmann and Suzuki cross-coupling reactions to produce diaryl thioethers, a strategy that could be adapted for the synthesis of diaryl ethers. researchgate.net

The synthesis of this compound could potentially be achieved through the reaction of 3,5-dimethylphenol (B42653) with a suitable substituted benzene (B151609) derivative. The application of these emerging green and sustainable synthetic methodologies would be a key area of future research for this compound.

Multi-Omics Approaches in Mechanistic Toxicology

Understanding the potential toxicity of chemical compounds is crucial for ensuring human and environmental safety. Traditional toxicological studies often focus on apical endpoints, but modern approaches are increasingly incorporating multi-omics technologies to gain a deeper mechanistic understanding of toxicity. acs.org

Toxicogenomics, Proteomics, and Metabolomics:

Toxicogenomics examines the response of the genome to toxic substances, providing insights into the molecular pathways affected by a chemical. acs.org Proteomics, the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications, which are critical for understanding cellular responses to toxicants. nih.gov Metabolomics profiles the small-molecule metabolites in a biological system, offering a snapshot of the metabolic state and how it is perturbed by a chemical exposure. researchgate.net

While no specific multi-omics studies on this compound have been reported, research on related compounds provides a framework for future investigations. For example, studies on the toxicity of phenolic derivatives have shown that their cytotoxic potency is related to their structural properties, such as the number and position of hydroxyl groups on the aromatic ring. researchgate.net In vitro studies on bisphenol derivatives in HepG2 cells have also utilized multi-omics approaches to investigate their apoptotic, genotoxic, and immunotoxic effects. nih.gov The metabolic fate of aryl methyl ethers is another important area of study, as they can undergo in vivo metabolism by cytochrome P450 enzymes, which can be investigated using metabolomic techniques. nih.gov

Future toxicological evaluations of this compound would benefit from the application of these multi-omics approaches to elucidate its potential mechanisms of action and identify biomarkers of exposure and effect.

Development of Novel Analytical Techniques for Complex Organic Molecules

The accurate characterization and quantification of complex organic molecules are essential for all aspects of chemical research, from synthesis to toxicological assessment. The structural complexity of this compound, including the potential for various isomers, necessitates the use of advanced analytical techniques.

Hyphenated Chromatographic Techniques:

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. capes.gov.brijsrtjournal.comajrconline.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the separation and identification of organic compounds. ijsrtjournal.comajrconline.orgox.ac.uk For the separation of isomers of substituted benzenes and diaryl ethers, specialized chromatographic columns and methods, such as those using porous graphitic carbon or phenyl-based stationary phases, have been developed. osti.gov

Advanced Mass Spectrometry and NMR:

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. ijsrtjournal.com Advanced MS techniques can help differentiate between isomers of diaryl ethers based on their distinct fragmentation patterns. ijsrtjournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, providing detailed information about the connectivity and chemical environment of atoms within a molecule. ajrconline.org The analysis of both ¹H and ¹³C NMR spectra is essential for confirming the structure of complex ethers. ajrconline.org

Future analytical work on this compound will rely on these advanced and hyphenated techniques to ensure its unambiguous identification, determine its purity, and characterize its potential isomers and metabolites.

Table of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₅H₁₆O | N/A |

| Molecular Weight | 212.29 g/mol | N/A |

| CAS Number | 24153-61-3 | N/A |

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are commonly employed to characterize 1,3-Dimethyl-5-(2-methylphenoxy)benzene?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure by analyzing proton and carbon environments. X-ray crystallography is critical for resolving the three-dimensional arrangement of atoms, particularly dihedral angles between aromatic rings. For example, Rigaku Saturn724 CCD diffractometers and SHELX software (SHELXS97/SHELXL) are standard tools for data collection and refinement, achieving R-factors as low as 0.057 . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety goggles, gloves, and masks to avoid inhalation or skin contact .

- Ventilation : Use fume hoods to prevent aerosol/dust formation .

- Spill Management : Collect spills using inert materials (e.g., sand) and avoid drainage contamination .

- Storage : Store in sealed containers away from ignition sources, with humidity-controlled environments .

Q. What synthetic routes are typically used to prepare this compound?

- Answer : The compound is synthesized via Williamson ether synthesis , where a phenol derivative (e.g., 2-methylphenol) reacts with a halogenated aromatic precursor (e.g., 1,3-dimethyl-5-bromobenzene) under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperatures (80–120°C) and solvent polarity are optimized to enhance yield . Purification involves column chromatography or recrystallization using ethanol/water mixtures.

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

- Answer : Single-crystal X-ray diffraction reveals planar heterocyclic rings and dihedral angles (e.g., 86.5° and 82.3° between aromatic systems) . Intermolecular interactions, such as C–H⋯O hydrogen bonds, form zigzag chains along crystallographic axes. Data collection at low temperatures (113 K) minimizes thermal motion artifacts, and SHELXL refinement accounts for anisotropic displacement parameters .

Q. How should researchers address contradictions in crystallographic data between studies?

- Answer : Discrepancies in dihedral angles or lattice parameters may arise from polymorphic variations or experimental conditions (e.g., temperature, solvent). To resolve these:

- Validate data using twinning analysis (via PLATON) .

- Cross-check refinement models with alternative software (e.g., OLEX2 vs. SHELXTL) .

- Compare hydrogen-bonding networks and packing motifs to identify environmental influences .

Q. What computational methods are used to validate experimental molecular structures?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict spectroscopic properties (NMR/IR), which are compared to experimental data. Molecular docking studies assess potential bioactivity, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π–π stacking) observed in crystallography .

Q. How can researchers analyze and mitigate steric hindrance during synthetic modification of this compound?

- Answer : Steric effects from the 2-methylphenoxy group can hinder electrophilic substitution. Strategies include:

- Directed ortho-metalation : Use bulky directing groups (e.g., –OMe) to control regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yield under high-temperature/pressure conditions .

- Computational modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products